molecular formula C27H39N5O5 B11828394 (1S,3aR,6aS)-2-((S)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid

(1S,3aR,6aS)-2-((S)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid

Cat. No.: B11828394
M. Wt: 513.6 g/mol
InChI Key: GUDVCEUDUGFATD-QHGDMDKLSA-N
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Description

(1S,3aR,6aS)-2-((S)-2-(®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3aR,6aS)-2-((S)-2-(®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure the correct stereochemistry. Common synthetic routes may involve the use of reagents such as pyrazine-2-carboxylic acid, cyclohexylamine, and various coupling agents to form the amide bonds. Reaction conditions often include controlled temperatures, pH adjustments, and the use of solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,3aR,6aS)-2-((S)-2-(®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amide or carboxylic acid functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvent systems.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,3aR,6aS)-2-((S)-2-(®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.

Biology

In biology, this compound may be used to investigate protein-ligand interactions, given its potential to bind to specific biological targets. It can also serve as a model compound for studying the effects of chirality on biological activity.

Medicine

In medicine, (1S,3aR,6aS)-2-((S)-2-(®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid could be explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry

In industry, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its complex structure could provide unique properties that are beneficial in various industrial applications.

Mechanism of Action

The mechanism of action of (1S,3aR,6aS)-2-((S)-2-(®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,3aR,6aS)-2-((S)-2-(®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid: is similar to other cyclopentapyrrole derivatives, which also contain a cyclopentane ring fused to a pyrrole ring.

    Pyrazine-2-carboxamide derivatives: These compounds share the pyrazine-2-carboxamide moiety and may exhibit similar biological activities.

Uniqueness

The uniqueness of (1S,3aR,6aS)-2-((S)-2-(®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H39N5O5

Molecular Weight

513.6 g/mol

IUPAC Name

(3S,3aS,6aR)-2-[(2S)-2-[[(2R)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C27H39N5O5/c1-27(2,3)22(25(35)32-15-17-10-7-11-18(17)21(32)26(36)37)31-24(34)20(16-8-5-4-6-9-16)30-23(33)19-14-28-12-13-29-19/h12-14,16-18,20-22H,4-11,15H2,1-3H3,(H,30,33)(H,31,34)(H,36,37)/t17-,18-,20+,21-,22+/m0/s1

InChI Key

GUDVCEUDUGFATD-QHGDMDKLSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1C[C@@H]2CCC[C@@H]2[C@H]1C(=O)O)NC(=O)[C@@H](C3CCCCC3)NC(=O)C4=NC=CN=C4

Canonical SMILES

CC(C)(C)C(C(=O)N1CC2CCCC2C1C(=O)O)NC(=O)C(C3CCCCC3)NC(=O)C4=NC=CN=C4

Origin of Product

United States

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